An In-depth Technical Guide to 1,2-Diaminopropane (CAS Number: 78-90-0)
An In-depth Technical Guide to 1,2-Diaminopropane (CAS Number: 78-90-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Diaminopropane (CAS 78-90-0), a critical chiral building block in chemical synthesis and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and its applications in the development of therapeutic agents.
Chemical Identification and Physicochemical Properties
1,2-Diaminopropane, also known as propane-1,2-diamine, is a colorless liquid with a characteristic fishy, ammoniacal odor.[1] It is the simplest chiral diamine, existing as a racemic mixture of (R)- and (S)-enantiomers. This chirality makes it a valuable precursor in asymmetric synthesis.
Table 1: Physicochemical Properties of 1,2-Diaminopropane
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₀N₂ | [1][2] |
| Molar Mass | 74.127 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fishy, ammoniacal | [1] |
| Density | 870 mg/mL at 25 °C | [1] |
| Melting Point | -37.1 °C | [1] |
| Boiling Point | 119.6 °C | [1] |
| Vapor Pressure | 1.9 kPa (at 20 °C) | [1] |
| Refractive Index (n_D) | 1.446 (at 20 °C) | [1] |
| Flash Point | 34 °C (93 °F) | [1] |
| Autoignition Temperature | 360 °C (680 °F) | [1] |
| Solubility | Miscible with water and most organic solvents | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,2-Diaminopropane.
Table 2: Spectroscopic Data for 1,2-Diaminopropane
| Technique | Data |
| ¹H NMR | Chemical shifts are dependent on the solvent. In a non-chiral solvent, the spectra for the (R) and (S) enantiomers are identical. |
| ¹³C NMR | Provides information on the carbon framework of the molecule. |
| FTIR | Characteristic peaks for N-H and C-H stretching and bending vibrations. |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern confirm the molecular weight and structure. |
Experimental Protocols
Synthesis of Racemic 1,2-Diaminopropane
A common industrial method for the synthesis of racemic 1,2-Diaminopropane is the ammonolysis of 1,2-dichloropropane.[1][4]
Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl
Experimental Protocol:
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Reaction Setup: A high-pressure reactor is charged with 1,2-dichloropropane, water, liquid ammonia (B1221849), and a suitable catalyst.
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Reaction Conditions: The temperature is raised to 160-180 °C and the pressure is maintained at 8-12 MPa. The reaction mixture is stirred under these conditions for 4-5 hours.
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Monitoring: The reaction progress is monitored by Gas Chromatography (GC) to ensure the complete consumption of 1,2-dichloropropane.
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Work-up: After the reaction is complete, the system is cooled to 20-25 °C, and the excess ammonia is vented.
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Purification: The resulting mixture, which primarily contains 1,2-diaminopropane, is purified by distillation to obtain the final product.
Caption: Synthesis workflow for racemic 1,2-Diaminopropane.
Chiral Resolution of Racemic 1,2-Diaminopropane
The separation of the racemic mixture into its individual enantiomers can be achieved through the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid.[4]
Experimental Protocol:
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Salt Formation:
-
Dissolve racemic 1,2-diaminopropane in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, with gentle heating if necessary.
-
Slowly add the tartaric acid solution to the diamine solution with continuous stirring. The diastereomeric salts, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, will precipitate due to their different solubilities.
-
-
Isolation of Diastereomer:
-
Allow the mixture to cool to room temperature to complete the crystallization.
-
Collect the precipitated crystals (the less soluble diastereomer) by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) until the salt completely dissolves and the solution is strongly alkaline. This regenerates the free diamine.
-
-
Extraction and Purification:
-
Extract the liberated enantiomerically enriched 1,2-diaminopropane from the aqueous solution using an organic solvent (e.g., diethyl ether).
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Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent by rotary evaporation to yield the purified enantiomer of 1,2-diaminopropane.
-
Caption: Experimental workflow for chiral resolution.
Role in Drug Development
1,2-Diaminopropane and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.[1] The chiral nature of 1,2-diaminopropane is often crucial for the biological activity of the final drug molecule.
Anticancer Agents
1,2-Diaminopropane serves as a key ligand in the synthesis of platinum-based anticancer drugs. These complexes function by binding to DNA in cancer cells, leading to apoptosis. The diamine ligand plays a critical role in the stereochemistry and reactivity of the platinum complex, influencing its efficacy and toxicity profile. For instance, derivatives of 1,2-diaminopropane have been used to synthesize novel platinum(II) complexes that exhibit significant cytotoxicity against various cancer cell lines.
Caption: Role of 1,2-diaminopropane in platinum-based anticancer drugs.
Enzyme Inhibitors and Receptor Antagonists
Derivatives of 1,2-diaminopropane have been investigated as inhibitors of various enzymes and as antagonists for cellular receptors. For example, novel 3-phenylpropane-1,2-diamine (B1211460) derivatives have been identified as inhibitors of Aminopeptidase (B13392206) N (APN), an enzyme involved in tumor invasion and metastasis.[5] Furthermore, aminopropanol (B1366323) derivatives, which can be synthesized from precursors related to 1,2-diaminopropane, have been studied as calcium-sensing receptor antagonists.[6]
Safety and Handling
1,2-Diaminopropane is a flammable and corrosive liquid that is harmful if swallowed or absorbed through the skin. It can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 3: Hazard and Safety Information for 1,2-Diaminopropane
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H311: Toxic in contact with skin | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| H314: Causes severe skin burns and eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
1,2-Diaminopropane (CAS 78-90-0) is a versatile and indispensable chemical intermediate with significant applications in the pharmaceutical industry. Its chirality and reactivity make it a valuable building block for the asymmetric synthesis of a wide range of bioactive molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the field of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethambutol synthesis - chemicalbook [chemicalbook.com]
- 5. Novel 3-phenylpropane-1,2-diamine derivates as inhibitors of aminopeptidase N (APN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New aminopropandiol derivatives as orally available and short-acting calcium-sensing receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
